Lauryl glycidyl ether

Description

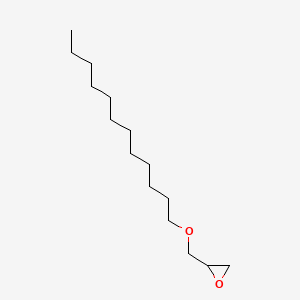

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(dodecoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-15-14-17-15/h15H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSIYTPWZLSMOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O2 | |

| Record name | LAURYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20562 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0025494 | |

| Record name | Dodecyl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lauryl glycidyl ether is a clear colorless viscous liquid. (NTP, 1992), Clear, colorless viscous liquid; [CAMEO] | |

| Record name | LAURYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20562 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecyl glycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5055 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | LAURYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20562 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2461-18-9 | |

| Record name | LAURYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20562 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecyl glycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2461-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyl glycidyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002461189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, 2-[(dodecyloxy)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecyl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(dodecyloxy)methyl]oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCIDYL LAURYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84653J97E3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DODECYL GLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Dodecyl Glycidyl Ether for Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl glycidyl (B131873) ether (DGE), a long-chain aliphatic glycidyl ether, is a versatile chemical compound with growing interest in various industrial and research applications, including a potential role in the pharmaceutical sciences. Its unique molecular structure, featuring a hydrophobic dodecyl chain and a reactive epoxide group, imparts properties that make it a candidate for use as a reactive diluent, emulsifier, and a building block in the synthesis of functional polymers for drug delivery systems.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of dodecyl glycidyl ether, detailed experimental protocols for their determination, and an exploration of its current and potential applications in drug development.

Physicochemical Properties

The physicochemical characteristics of dodecyl glycidyl ether are fundamental to its application and behavior in various formulations. A summary of its key quantitative properties is presented in the tables below.

Table 1: General and Physical Properties of Dodecyl Glycidyl Ether

| Property | Value | Reference(s) |

| Chemical Formula | C₁₅H₃₀O₂ | [1][2] |

| Molecular Weight | 242.40 g/mol | [2] |

| Appearance | Clear, colorless to pale yellow viscous liquid | [2] |

| CAS Number | 2461-18-9 | [1] |

| Synonyms | Lauryl glycidyl ether, 1,2-Epoxy-3-(dodecyloxy)propane | [1] |

Table 2: Quantitative Physicochemical Data of Dodecyl Glycidyl Ether

| Property | Value | Temperature (°C) | Pressure | Reference(s) |

| Density | 0.89 g/mL | 25 | Ambient | Sigma-Aldrich |

| Refractive Index (n20/D) | 1.447 | 20 | Ambient | Sigma-Aldrich |

| Boiling Point | 119-120 | 30 | 1.2 Torr | Kuwamura, T. (1960) |

| Melting Point | 11.8-12.3 | - | Ambient | Nakano, Y. (1978) |

| Flash Point (closed cup) | 113 | - | Ambient | [3] |

| Solubility in Water | < 1 mg/mL | 20 | Ambient | [2] |

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is crucial for the successful application of dodecyl glycidyl ether in research and development. The following sections detail the standard experimental methodologies for measuring its key properties.

Density Measurement

The density of a liquid is its mass per unit volume. A straightforward and common method for determining the density of a liquid like dodecyl glycidyl ether is by using a pycnometer or a graduated cylinder and a balance.

Protocol:

-

Mass of the Empty Container: Accurately weigh a clean and dry graduated cylinder or pycnometer.

-

Volume of the Liquid: Add a known volume of dodecyl glycidyl ether to the container.

-

Mass of the Container and Liquid: Weigh the container with the liquid.

-

Calculation: The density is calculated by dividing the mass of the liquid (mass of container with liquid - mass of empty container) by its volume.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a fundamental property used for identifying and characterizing substances. An Abbe refractometer is commonly used for this measurement.

Protocol:

-

Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

-

Sample Application: Place a few drops of dodecyl glycidyl ether onto the prism of the refractometer.

-

Measurement: Close the prism and allow the temperature to stabilize. Look through the eyepiece and adjust the knob until the boundary line is sharp and centered in the crosshairs.

-

Reading: Read the refractive index value from the scale.

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. The Thiele tube method is a common and efficient technique for determining the boiling point of a small amount of liquid.

Protocol:

-

Sample Preparation: Place a small amount of dodecyl glycidyl ether into a small test tube.

-

Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a Thiele tube filled with a high-boiling point oil.

-

Heating: Gently heat the side arm of the Thiele tube.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Stop heating when a continuous stream of bubbles is observed.

-

Boiling Point Reading: The temperature at which the liquid just begins to enter the capillary tube upon cooling is the boiling point.

Melting Point Determination (Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a highly sensitive method for determining the melting point.

Protocol:

-

Sample Preparation: Accurately weigh a small amount of dodecyl glycidyl ether into a DSC pan and seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Program the DSC to heat the sample at a controlled rate through its expected melting range.

-

Data Acquisition: The instrument records the heat flow as a function of temperature.

-

Analysis: The melting point is determined from the resulting thermogram, typically as the onset or peak of the endothermic melting transition.

Solubility Determination

The solubility of a substance is a quantitative measure of the maximum amount of that substance that can dissolve in a given amount of solvent at a specific temperature.

Protocol (for Water Solubility):

-

Sample Preparation: Add an excess amount of dodecyl glycidyl ether to a known volume of water in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand until the aqueous and organic phases have clearly separated.

-

Sampling: Carefully withdraw a sample from the aqueous phase, ensuring no undissolved dodecyl glycidyl ether is included.

-

Quantification: Analyze the concentration of dodecyl glycidyl ether in the aqueous sample using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Flash Point Measurement (Pensky-Martens Closed Cup)

The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source. The Pensky-Martens closed-cup method is a standard procedure for determining the flash point of combustible liquids.[3][4]

Protocol:

-

Apparatus Setup: Place the test cup of the Pensky-Martens apparatus and fill it with dodecyl glycidyl ether to the specified level.

-

Heating: Heat the sample at a slow, constant rate while stirring.

-

Ignition Test: At regular temperature intervals, apply a test flame through the opening in the cup lid.

-

Flash Point Determination: The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite with a distinct flash inside the cup.[4]

Applications in Drug Development

The unique combination of a long hydrophobic alkyl chain and a reactive epoxide group makes dodecyl glycidyl ether a molecule of interest for pharmaceutical applications, particularly in the realm of drug delivery.

Role as a Reactive Diluent and Polymer Building Block

Dodecyl glycidyl ether's primary industrial application is as a reactive diluent for epoxy resins.[1] This property is also valuable in the synthesis of polymers for drug delivery. By incorporating DGE into a polymer backbone, the overall hydrophobicity and, consequently, the drug-loading capacity for lipophilic drugs can be tuned. The epoxide ring allows for covalent attachment to other monomers or for post-polymerization modification, enabling the creation of functional polymers with specific properties for drug delivery vehicles like nanoparticles and hydrogels.[5][6]

Potential in Nanoparticle Formulations

The amphiphilic nature that can be imparted by DGE makes it suitable for the formulation of self-assembling nanosystems. Polymers containing dodecyl glycidyl ether can form micelles or nanoparticles in aqueous environments, encapsulating hydrophobic drugs within their core. This can improve the solubility, stability, and bioavailability of poorly water-soluble drugs.

Signaling Pathways and Toxicological Considerations

Currently, there is a lack of specific studies detailing the direct interaction of dodecyl glycidyl ether with cellular signaling pathways. Research on glycidyl ethers as a class indicates that their biological effects are primarily related to the reactivity of the epoxide group. This group can react with nucleophilic sites in proteins and DNA, which is the basis for some of the observed toxicity and mutagenicity in certain glycidyl ether compounds.[4][7]

Toxicological studies on dodecyl glycidyl ether itself are limited. However, data on related long-chain alkyl glycidyl ethers suggest they have a low potential for systemic toxicity but can be skin and eye irritants and potential skin sensitizers.[3][7] In vitro mutagenicity assays for dodecyl glycidyl ether have shown weak or no mutagenic responses.[2] For any application in drug development, a thorough evaluation of its biocompatibility, including cytotoxicity, hemocompatibility, and immunogenicity, is essential.

Conclusion

Dodecyl glycidyl ether possesses a unique set of physicochemical properties that make it a valuable compound for material science and a promising candidate for applications in drug delivery. Its hydrophobic nature and reactive epoxide functionality allow for the synthesis of tailored polymers for encapsulating and delivering therapeutic agents. While its direct interaction with specific biological signaling pathways remains an area for future research, its role as a versatile building block for advanced drug delivery systems is clear. Further investigation into its biocompatibility and degradation profiles will be critical for its successful translation into pharmaceutical formulations. This guide provides the foundational knowledge of its properties and the methodologies for their assessment, empowering researchers to explore the full potential of dodecyl glycidyl ether in the development of novel therapeutics.

References

- 1. CAS 2461-18-9: Dodecyl glycidyl ether | CymitQuimica [cymitquimica.com]

- 2. 1-Dodecyl glycidyl ether | C15H30O2 | CID 17163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Generation of a Focused Poly(amino ether) Library: Polymer-mediated Transgene Delivery and Gold-Nanorod based Theranostic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Some Glycidyl Ethers (IARC Summary & Evaluation, Volume 47, 1989) [inchem.org]

Lauryl Glycidyl Ether (CAS 2461-18-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauryl glycidyl (B131873) ether (LGE), with the CAS number 2461-18-9, is a versatile aliphatic glycidyl ether characterized by a 12-carbon lauryl group and a reactive terminal epoxide ring. This unique structure imparts amphiphilic properties, making it a valuable intermediate in the synthesis of functional polymers and surfactants. Its primary applications are found in the formulation of epoxy resins as a reactive diluent to reduce viscosity and in the burgeoning field of biomedical research, particularly in the development of advanced drug delivery systems. This technical guide provides an in-depth overview of the chemical and physical properties, synthesis methodologies, key applications, and toxicological profile of Lauryl glycidyl ether. Detailed experimental protocols and structured data presentations are included to facilitate its use in research and development.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow viscous liquid with a mild, ether-like odor.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 2461-18-9 | |

| Molecular Formula | C₁₅H₃₀O₂ | |

| Molecular Weight | 242.40 g/mol | |

| Appearance | Clear colorless viscous liquid | [2][3] |

| Boiling Point | 324 °C (lit.) | [2] |

| Density | 0.89 g/mL at 25 °C (lit.) | [4] |

| Solubility in Water | Insoluble | [2][5] |

| Synonyms | Dodecyl glycidyl ether, ((Dodecyloxy)methyl)oxirane, 1,2-Epoxy-3-(dodecyloxy)propane | [5] |

Synthesis of this compound

The most prevalent method for synthesizing this compound involves the reaction of lauryl alcohol (1-dodecanol) with an epoxy-containing compound, typically epichlorohydrin, in the presence of a base and often a phase-transfer catalyst to enhance reaction rates and yield.[6]

General Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the alkoxide ion, formed from the deprotonation of lauryl alcohol by a base, attacks the electrophilic carbon of the epoxide ring in epichlorohydrin. This is followed by an intramolecular cyclization to form the glycidyl ether.[6]

References

- 1. chemview.epa.gov [chemview.epa.gov]

- 2. In vitro eye irritancy test of lauryl derivatives and polyoxyethylene alkyl derivatives with the reconstructed rabbit corneal epithelium model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ecetoc.org [ecetoc.org]

- 4. benchchem.com [benchchem.com]

- 5. Glycidyl ether reactions with amines | Semantic Scholar [semanticscholar.org]

- 6. This compound | 2461-18-9 | Benchchem [benchchem.com]

An In-Depth Technical Guide to the Synthesis of Lauryl Glycidyl Ether from Lauryl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of lauryl glycidyl (B131873) ether, a versatile chemical intermediate, from lauryl alcohol. The document details the core chemical principles, experimental protocols, and process optimization strategies relevant to researchers and professionals in drug development and chemical synthesis.

Introduction

Lauryl glycidyl ether (LGE), also known as dodecyl glycidyl ether, is an organic compound belonging to the glycidyl ether family.[1][2] It is primarily utilized as a reactive diluent in epoxy resins to reduce viscosity and improve workability.[1] Its applications extend to coatings, sealants, adhesives, and elastomers.[1] The synthesis of LGE is a significant process in industrial chemistry, typically achieved through the reaction of lauryl alcohol (1-dodecanol) with an epoxy-functionalized compound under basic conditions.[3]

Reaction Mechanisms and Synthetic Routes

The principal synthetic route to this compound involves the nucleophilic substitution reaction between lauryl alcohol and an epoxide-containing compound, most commonly epichlorohydrin (B41342).[3] The reaction is typically catalyzed by a base, which deprotonates the lauryl alcohol to form the more potent nucleophile, the lauryl alkoxide ion. This alkoxide then attacks the electrophilic carbon of the epoxide ring in epichlorohydrin.[3]

Several variations of this fundamental reaction exist, each with specific advantages in terms of yield, purity, and process efficiency.

Reaction with Epichlorohydrin

This is the most common method for synthesizing glycidyl ethers.[3][4] The reaction proceeds in two main steps:

-

Addition Reaction: The lauryl alkoxide ion attacks the terminal carbon of the epichlorohydrin ring, leading to the formation of a chlorohydrin intermediate.

-

Dehydrochlorination: In the presence of a base, the chlorohydrin intermediate undergoes an intramolecular cyclization to form the glycidyl ether and a salt byproduct (e.g., sodium chloride).[1]

Phase transfer catalysts (PTCs) are often employed to enhance the reaction rate and yield by facilitating the transfer of the alkoxide ion from the aqueous or solid phase to the organic phase where epichlorohydrin resides.[3][5]

Reaction with Dichloropropanol (B8674427)

An alternative route involves the reaction of lauryl alcohol with dichloropropanol in the presence of a phase transfer catalyst.[3] This method has been optimized to achieve high yields under specific reaction conditions.[3]

Reaction with Epibromohydrin

1-bromo-2,3-epoxypropane (epibromohydrin) can also be used as the epoxide source. This reaction is carried out under basic conditions and can result in yields ranging from 40% to 90% for various glycidyl ethers.[3]

Key Process Parameters and Optimization

The efficiency of this compound synthesis is heavily dependent on several reaction parameters:

-

Base: Strong bases like sodium hydroxide (B78521) (NaOH) are crucial for deprotonating the lauryl alcohol.[3] The molar ratio of the base to the alcohol is a critical factor influencing the yield.[3]

-

Catalyst: Phase transfer catalysts such as tetra-n-butyl ammonium (B1175870) hydrogen sulfate (B86663) (TBAHS) and tetrabutylammonium (B224687) bromide (TBAB) significantly accelerate the reaction rate and improve yields, often exceeding 90%.[3][5][6] Lewis acids can also be used as catalysts.[1][7][8]

-

Reactant Molar Ratio: The ratio of epichlorohydrin or dichloropropanol to lauryl alcohol affects the formation of byproducts and the overall yield.[3]

-

Temperature and Reaction Time: Optimized temperature and reaction time are essential for maximizing product formation while minimizing side reactions.[3]

-

Solvent: Solvent-free synthesis methods have been developed, offering advantages such as easier product purification and being more environmentally friendly.[3][4][6][9]

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of this compound.

Synthesis using Dichloropropanol and a Phase Transfer Catalyst

This protocol is based on an optimized method reported to achieve a high yield.[3]

Materials:

-

Lauryl alcohol (1-dodecanol)

-

Dichloropropanol

-

Tetra-n-butyl ammonium hydrogen sulfate (TBAHS)

-

Sodium hydroxide (NaOH)

-

Toluene (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Equipment:

-

Reaction flask with a stirrer, reflux condenser, dropping funnel, and thermometer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Charge the reaction flask with lauryl alcohol and tetra-n-butyl ammonium hydrogen sulfate.

-

Heat the mixture to 50°C with stirring.

-

Add dichloropropanol dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 50°C. The recommended molar ratio of dichloropropanol to lauryl alcohol is 1.2:1.[3]

-

After the addition is complete, continue stirring the mixture at 50°C for 4 hours.[3]

-

Cool the reaction mixture to room temperature.

-

Add a 50% aqueous solution of sodium hydroxide dropwise with efficient stirring over 30 minutes, keeping the temperature between 55-60°C.[7]

-

Continue stirring for an additional 2.5 hours at 55-60°C.[7]

-

After cooling to room temperature, filter the suspension to remove solid byproducts.[7]

-

Wash the filtrate with toluene.[7] The organic phase is then dried over anhydrous magnesium sulfate and filtered.[7]

-

The solvent is removed from the filtrate using a rotary evaporator under vacuum to yield the crude this compound.[7]

Solvent-Free Synthesis using Epichlorohydrin and a Phase Transfer Catalyst

This method offers a more environmentally friendly approach by eliminating the need for organic solvents.[4][6][9]

Materials:

-

Lauryl alcohol (1-dodecanol)

-

Epichlorohydrin

-

Tetrabutylammonium bromide (TBAB)

-

Solid sodium hydroxide (NaOH) powder

Equipment:

-

Reaction flask with a mechanical stirrer and thermometer

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Combine lauryl alcohol, epichlorohydrin, tetrabutylammonium bromide, and powdered sodium hydroxide in the reaction flask.

-

Stir the mixture vigorously at a controlled temperature (e.g., 60-80°C) for a specified duration (e.g., 2-4 hours).[5]

-

Monitor the reaction progress using appropriate analytical techniques (e.g., GC, TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid byproducts, such as sodium chloride and unreacted sodium hydroxide, are removed by simple filtration.[6]

-

The resulting liquid is the crude this compound, which can be further purified if necessary.

Data Presentation

The following tables summarize quantitative data from various synthetic approaches to provide a clear comparison.

Table 1: Reaction Conditions and Yields for this compound Synthesis

| Synthetic Route | Alcohol | Epoxide Source | Catalyst | Base | Temp (°C) | Time (h) | Molar Ratio (Epoxide:Alcohol) | Yield (%) | Reference |

| Phase Transfer Catalysis | Lauryl Alcohol | Dichloropropanol | TBAHS | NaOH | 50 | 4 | 1.2:1 | 81.3 | [3] |

| Phase Transfer Catalysis | Oleyl Alcohol | Epichlorohydrin | TBAB | NaOH | 60 | 3-4 | 3:1 | - | [5] |

| Solvent-Free PTC | Octanol | Epichlorohydrin | Various | NaOH | - | - | - | 92.0 | [6] |

| Solvent-Free PTC | Octadecanol | Epichlorohydrin | Various | NaOH | - | - | - | 91.7 | [6] |

| Lewis Acid Catalysis | C12/14 Alcohol | Epichlorohydrin | SnCl₄, ZnCl₂, BF₃·Et₂O | NaOH | 40-100 | 2-7 | - | - | [8] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Reaction pathway for the synthesis of this compound.

Caption: General experimental workflow for this compound synthesis.

References

- 1. C12–C14 alcohol glycidyl ether - Wikipedia [en.wikipedia.org]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. This compound | 2461-18-9 | Benchchem [benchchem.com]

- 4. odr.chalmers.se [odr.chalmers.se]

- 5. iagi.or.id [iagi.or.id]

- 6. researchgate.net [researchgate.net]

- 7. US5162547A - Process for the preparation of glycidyl ethers - Google Patents [patents.google.com]

- 8. CN101440074A - Synthesizing method of C12/14 alkyl glycidyl ether - Google Patents [patents.google.com]

- 9. US6392064B2 - Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents - Google Patents [patents.google.com]

Reaction mechanism of lauryl alcohol and epichlorohydrin

An in-depth technical guide on the reaction mechanism of lauryl alcohol and epichlorohydrin (B41342) to produce lauryl glycidyl (B131873) ether, a key intermediate in the synthesis of various surfactants, epoxy resins, and other functional polymers. This document is intended for researchers, scientists, and drug development professionals, providing detailed insights into the reaction kinetics, catalytic systems, and experimental protocols.

Introduction

The reaction of fatty alcohols with epichlorohydrin is a fundamental process for the synthesis of glycidyl ethers. Lauryl alcohol (1-dodecanol), a C12 fatty alcohol, reacts with epichlorohydrin to form lauryl glycidyl ether. This reaction is of significant industrial importance due to the versatile applications of the resulting product. The core of this transformation involves the nucleophilic attack of the alcohol on the epoxide ring of epichlorohydrin, followed by an intramolecular cyclization to form the new glycidyl ether. The efficiency and selectivity of this reaction are highly dependent on the chosen catalytic system and reaction conditions.

Core Reaction Mechanism

The synthesis of this compound from lauryl alcohol and epichlorohydrin generally proceeds in two main stages:

-

Ring-Opening of Epichlorohydrin: The hydroxyl group of lauryl alcohol acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring in epichlorohydrin. This reaction is typically catalyzed by either a Lewis acid or a base. This step results in the formation of a chlorohydrin ether intermediate (1-chloro-3-(dodecyloxy)propan-2-ol). For epichlorohydrin, the nucleophilic attack predominantly occurs at the primary carbon of the epoxide, leading to the terminal ether product.[1][2]

-

Dehydrochlorination: The chlorohydrin intermediate is then treated with a base, such as sodium hydroxide (B78521), to eliminate a molecule of hydrogen chloride (HCl).[3][4] This intramolecular Williamson ether synthesis (ring-closure) forms the final this compound product and a salt byproduct (e.g., NaCl).

The overall reaction is complex and can be influenced by side reactions, such as the homopolymerization of epichlorohydrin.[5] Kinetic studies suggest that the primary reaction between the fatty alcohol and epichlorohydrin follows second-order kinetics, especially when an excess of the alcohol is used.[5]

Caption: General reaction mechanism for the synthesis of this compound.

Synthesis Methodologies and Experimental Protocols

Several methods have been developed for the synthesis of glycidyl ethers, primarily differing in the catalytic system employed. The choice of method impacts yield, purity, and process safety.

Lewis Acid Catalysis

Lewis acids such as boron trifluoride (BF₃), stannic chloride (SnCl₄), or lanthanide triflates can be used to catalyze the initial ring-opening of epichlorohydrin.[5][6][7] This method often results in high chlorine content in the product, necessitating a subsequent dehydrochlorination step.[6][7]

-

Step A: Formation of Chlorohydrin Ether:

-

Charge a reactor with a molar excess of lauryl alcohol.

-

Add a catalytic amount of a Lewis acid (e.g., lanthanum triflate).

-

Slowly add epichlorohydrin to the mixture while maintaining the reaction temperature.

-

-

Step B: Dehydrochlorination:

-

To the product from Step A, add an alkali metal hydroxide (e.g., sodium hydroxide), optionally with a phase transfer catalyst (e.g., tetramethylammonium (B1211777) chloride) to facilitate the reaction.

-

The reaction can be performed in the presence of a solvent like toluene (B28343) or methyl ethyl ketone.

-

-

Step C: Purification:

-

Filter the reaction mixture to remove the salt byproduct.

-

The final product, this compound, is isolated by fractional distillation.

-

Caption: Experimental workflow for Lewis Acid catalyzed synthesis.

Phase Transfer Catalysis (PTC)

The use of a phase transfer catalyst (PTC) in the presence of a strong base (like NaOH) is a common and effective method.[6][8] The PTC, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the alkoxide ion (formed from lauryl alcohol and NaOH) from the aqueous or solid phase to the organic phase (epichlorohydrin) where the reaction occurs.[9] This method can be performed under solvent-free conditions, which is advantageous from an environmental and cost perspective.[9][10]

-

Reaction Setup:

-

Add lauryl alcohol to a flask equipped with an overhead stirrer, thermometer, and reflux condenser.

-

Add a phase-transfer catalyst (e.g., 0.0005-0.1 molar equivalents relative to the alcohol) and a solid base (e.g., 1.3-1.5 molar equivalents of powdered sodium hydroxide).

-

-

Reaction Execution:

-

Heat the mixture to the desired reaction temperature (e.g., 10-100°C).

-

Add epichlorohydrin (e.g., 1-2 molar equivalents) dropwise to the stirred mixture.

-

Continue stirring for a set reaction time (e.g., 3 hours) at a constant temperature.

-

-

Work-up and Purification:

-

After the reaction, cool the mixture.

-

Filter the solid byproducts (sodium chloride and excess sodium hydroxide).

-

The unreacted epichlorohydrin can be recovered by distillation.

-

The final product is obtained directly after filtration and recovery of excess reactants.

-

Caption: Experimental workflow for solvent-free Phase Transfer Catalysis.

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis methods for glycidyl ethers from fatty alcohols.

Table 1: Reaction Conditions and Yields

| Alcohol | Catalyst System | Temp (°C) | Time (h) | Molar Ratios (Alcohol:ECH:Base:PTC) | Yield (%) | Reference |

| 1-Decanol | NaOH / TBAB | - | - | 1 : 1-2 : 1.3-1.5 : 0.00025-0.05 | > 75 | [9] |

| 1-Tetradecanol | NaOH / TBAB | - | - | 1 : 1-2 : 1.3-1.5 : 0.00025-0.05 | > 75 | [9] |

| Isooctanol | SnBr₂ / 18-crown-6 | 130-135 | 12 | - | - | [11] |

| "Lorol" 5 | BF₃-etherate | 80-140 | - | Equal molar or excess alcohol | - | [5] |

Note: "Lorol" 5 is a commercial mixture of fatty alcohols, primarily lauryl alcohol. TBAB: Tetrabutylammonium bromide; ECH: Epichlorohydrin.

Table 2: Product Characterization

| Starting Alcohol/Resin | Catalyst System | Epoxide Value (mol/kg) | Total Chlorine (%) | Reference |

| Hydroxymethylated Resin | NaOH / TMAC | 8.76 | 2.1 | [6] |

| Chlorohydrin Resin | NaOH / TMAC | 6.69 | 1.7 | [6] |

TMAC: Tetramethylammonium chloride.

Table 3: Kinetic Parameters

| Reaction | Catalyst | Parameter | Value | Reference |

| Epichlorohydrin + Methanol | Sn-Beta (Zeolite) | Activation Energy (Ea) | 53 ± 7 kJ/mol | [1] |

| Fatty Alcohol + Epichlorohydrin | BF₃-etherate | Reaction Order | Apparent Second Order | [5] |

Conclusion

The reaction between lauryl alcohol and epichlorohydrin is a well-established method for producing this compound. The mechanism involves a catalyzed epoxide ring-opening followed by a base-induced dehydrochlorination. The choice of catalyst, whether a Lewis acid or a phase transfer catalyst system, significantly influences the reaction conditions, yield, and purity of the final product. Solvent-free methods utilizing phase transfer catalysis offer a greener and more efficient alternative to traditional solvent-based processes. For researchers and professionals in drug development and material science, a thorough understanding of these reaction parameters is crucial for optimizing the synthesis of functional polymers and intermediates derived from glycidyl ethers.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. In Situ NMR and Kinetics Reveal Origins of Regioselectivity Differences for Epichlorohydrin Ring‐Opening in Lewis and Brønsted Acid Zeolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 4. researchgate.net [researchgate.net]

- 5. "A study of the fatty alcohol-epichlorohydrin reaction" by Roy Henry Schaufelberger [digitalcommons.njit.edu]

- 6. US5420312A - Glycidyl ether from alcohol and epichlorohydrin - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. patents.justia.com [patents.justia.com]

- 9. odr.chalmers.se [odr.chalmers.se]

- 10. US6392064B2 - Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents - Google Patents [patents.google.com]

- 11. US5162547A - Process for the preparation of glycidyl ethers - Google Patents [patents.google.com]

Spectroscopic Data of Lauryl Glycidyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for lauryl glycidyl (B131873) ether (CAS No: 2461-18-9), a widely used reactive diluent and chemical intermediate. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering valuable insights for its identification, characterization, and application in research and development.

Chemical Structure and Properties

Lauryl glycidyl ether, also known as dodecyl glycidyl ether, possesses a molecular formula of C₁₅H₃₀O₂ and a molecular weight of 242.40 g/mol .[1][2][3] Its structure consists of a C12 alkyl (lauryl) chain linked to a glycidyl group through an ether bond. This bifunctional nature, combining a hydrophobic alkyl chain and a reactive epoxide ring, is key to its utility in various chemical syntheses.

Spectroscopic Data

The following sections present a summary of the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

Proton NMR data confirms the presence of the key functional groups: the lauryl alkyl chain and the glycidyl ether moiety.[4] The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms.

| Protons | Chemical Shift (δ, ppm) |

| Epoxide Protons | 2.6 - 3.5 |

| Ether-linked Methylene Protons (-O-CH₂ -CH(O)CH₂) | 3.5 - 4.5 |

| Alkyl Chain Protons (-CH₂-) | 0.8 - 1.5 |

| Terminal Methyl Proton (-CH₃) | ~0.8 |

Table 1: Summary of ¹H NMR Spectroscopic Data for this compound.[1][4]

Carbon NMR provides detailed information about the carbon skeleton of the molecule.

| Carbon Atom | Chemical Shift (δ, ppm) |

| Epoxide Carbons | Not explicitly found |

| Ether-linked Methylene Carbon (-O-C H₂-) | Not explicitly found |

| Alkyl Chain Carbons | Aliphatic region |

| Terminal Methyl Carbon | ~14 |

Table 2: Summary of ¹³C NMR Spectroscopic Data for this compound.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The key absorption band is associated with the C-O-C stretching of the ether and epoxide groups.

| Functional Group | Wavenumber (cm⁻¹) |

| C-O-C Asymmetric Stretch (Epoxide) | 850 |

Table 3: Key IR Absorption Data for this compound.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Parameter | Value (m/z) |

| Molecular Ion Peak | 242 |

Table 4: Mass Spectrometry Data for this compound.[1]

Characteristic fragmentation patterns involve the loss of the epoxide ring or cleavage of the ether linkage.[1]

Experimental Protocols

NMR Spectroscopy

A sample of this compound is dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

The IR spectrum of this compound can be obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), or the sample is analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral analysis can be performed using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI). For EI-MS, the sample is introduced into the mass spectrometer, where it is ionized by a beam of electrons, leading to the formation of a molecular ion and various fragment ions. The mass-to-charge ratio of these ions is then analyzed.

Logical Relationships and Workflows

The following diagrams illustrate the logical relationships in spectroscopic analysis and a typical experimental workflow.

References

An In-depth Technical Guide to the Safety and Handling of Lauryl Glycidyl Ether

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for Lauryl Glycidyl Ether. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the substance's properties and potential hazards. This document is intended to support risk assessment and the implementation of safe laboratory practices.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 68609-97-2 | [1] |

| Molecular Formula | C48H96O6 (Note: Some sources cite C15H30O2) | [1] |

| Molecular Weight | 769.29 g/mol (Note: Varies with formula) | [1] |

| Appearance | Clear colorless viscous liquid | |

| Boiling Point | Data not available | |

| Flash Point | Data not available, but likely combustible | |

| Density | 0.89 g/mL at 25°C (lit.) | [1] |

| Solubility in Water | Insoluble |

Toxicological Data

Specific quantitative toxicological data for this compound is limited. The available information, primarily from related compounds, suggests low acute toxicity. However, it is classified as a skin irritant and a potential skin sensitizer.

| Endpoint | Species | Route | Value | Classification | Reference |

| Acute Oral Toxicity | Rat | Oral | No data available for this compound. For Polyethylene glycol lauryl ether: LD50 >78,000 mg/kg. | Not Classified (based on related compound) | [2] |

| Acute Dermal Toxicity | Rabbit | Dermal | No data available for this compound. | Not Classified | |

| Acute Inhalation Toxicity | Rat | Inhalation | No data available for this compound. | Not Classified | |

| Skin Corrosion/Irritation | - | Dermal | Causes skin irritation | GHS Hazard Statement: H315 | [1] |

| Serious Eye Damage/Irritation | - | Ocular | No data available | Not Classified | |

| Skin Sensitization | - | Dermal | May cause an allergic skin reaction | GHS Hazard Statement: H317 | [1] |

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following pictograms, signal word, and hazard statements:

-

Pictogram:

-

-

Signal Word: Warning [1]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]

-

P264: Wash skin thoroughly after handling.[1]

-

P272: Contaminated work clothing should not be allowed out of the workplace.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[1]

-

P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.[1]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[1]

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Handling Precautions and Exposure Controls

Proper handling and the use of personal protective equipment are crucial to minimize exposure and ensure safety when working with this compound.

Engineering Controls

-

Work in a well-ventilated area.

-

Use local exhaust ventilation to control airborne concentrations.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection:

-

Wear chemically resistant gloves (e.g., nitrile rubber).

-

Wear a lab coat or other protective clothing to prevent skin contact.

-

-

Respiratory Protection: If ventilation is inadequate or if aerosols are generated, use a NIOSH-approved respirator with an organic vapor cartridge.

General Hygiene Practices

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Remove contaminated clothing and wash it before reuse.

First Aid Measures

In case of exposure, follow these first aid procedures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation or a rash occurs, get medical advice/attention.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue rinsing. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Fire Fighting and Accidental Release Measures

Fire Fighting

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: The substance is combustible. Thermal decomposition can produce irritating and toxic gases and vapors.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 4.2). Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Containment and Cleaning Up: Absorb the spill with inert material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal.

Experimental Protocols

The following sections provide an overview of the methodologies for key toxicological and ecotoxicological assessments as per OECD guidelines. These are summaries and the full, detailed guidelines should be consulted before conducting any tests.

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This test is designed to assess the potential of a substance to cause skin irritation or corrosion.

Methodology Overview:

-

Animal Model: Albino rabbit.[3]

-

Application: A single dose of 0.5 mL (liquid) or 0.5 g (solid) of the test substance is applied to a small area of skin (approximately 6 cm²) under a gauze patch.[3]

-

Exposure: The exposure period is typically 4 hours.[4]

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.[5]

-

Scoring: Skin reactions are scored using a standardized grading system.

-

Classification: The substance is classified as an irritant or corrosive based on the severity and reversibility of the skin reactions.[6]

OECD Guideline 405: Acute Eye Irritation/Corrosion

This test evaluates the potential of a substance to cause irritation or damage to the eye.

Methodology Overview:

-

Animal Model: Albino rabbit.[7]

-

Application: A single dose of the test substance (0.1 mL for liquids, 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.[8]

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. Observations may continue for up to 21 days to assess reversibility.[7]

-

Scoring: Ocular lesions are scored using a standardized grading system.[9]

-

Classification: The substance is classified based on the severity and reversibility of the eye lesions.[10]

OECD Guideline 202: Daphnia sp. Acute Immobilisation Test

This test is used to determine the acute toxicity of a substance to aquatic invertebrates.

Methodology Overview:

-

Test Organism: Daphnia magna (water flea), less than 24 hours old.[11]

-

Test Substance Preparation: A series of at least five concentrations of the test substance are prepared in a suitable aqueous medium.[11]

-

Exposure: Groups of Daphnia are exposed to each test concentration for 48 hours.[12]

-

Observation: The number of immobilized Daphnia (those that are unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.[12]

-

Endpoint: The primary endpoint is the EC50, which is the concentration of the test substance that causes immobilization in 50% of the Daphnia within 48 hours.[13]

-

Data Analysis: Statistical methods are used to calculate the EC50 and its confidence limits.[14]

Logical Relationship Diagram: Hazard Response

The following diagram illustrates the logical flow of actions in response to a potential hazard involving this compound.

References

- 1. guidechem.com [guidechem.com]

- 2. carlroth.com [carlroth.com]

- 3. oecd.org [oecd.org]

- 4. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. nucro-technics.com [nucro-technics.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Acute eye irritation/corrosion- 405 | PPTX [slideshare.net]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. shop.fera.co.uk [shop.fera.co.uk]

- 13. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]

- 14. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

Toxicological Profile of Alkyl Glycidyl Ethers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkyl glycidyl (B131873) ethers (AGEs) are a class of organic compounds characterized by an alkyl chain attached to a glycidyl group via an ether linkage. They are widely used as reactive diluents in epoxy resin formulations to reduce viscosity and improve handling properties.[1] Due to their reactive epoxide ring, there are toxicological concerns associated with their use, necessitating a thorough understanding of their potential adverse health effects. This technical guide provides a comprehensive overview of the toxicological profile of various alkyl glycidyl ethers, with a focus on quantitative data, experimental methodologies, and mechanisms of toxicity.

Acute Toxicity

Alkyl glycidyl ethers generally exhibit low to moderate acute toxicity via oral, dermal, and inhalation routes of exposure. The primary effects observed at high doses include central nervous system depression.[2]

Table 1: Acute Toxicity of Selected Alkyl Glycidyl Ethers

| Alkyl Glycidyl Ether | Species | Route | LD50/LC50 Value | Reference(s) |

| Allyl Glycidyl Ether (AGE) | Mouse | Oral | 390 mg/kg | [3] |

| Rat | Oral | 1600 mg/kg | [2][3] | |

| Rabbit | Dermal | 2.6 g/kg bw | [2] | |

| Mouse | Inhalation | 270 ppm (4-hour LC50) | [2] | |

| Rat | Inhalation | 670 ppm (8-hour LC50) | [2] | |

| n-Butyl Glycidyl Ether (n-BGE) | Mouse | Oral | 1.5 g/kg bw | [2] |

| Rat | Oral | 2.3 g/kg bw | [2] | |

| Rat | Dermal | 2.3 mg/kg bw | [2] | |

| C12-C14 Alkyl Glycidyl Ether | Rat | Oral | > 2,000 mg/kg | [4] |

Skin and Eye Irritation and Sensitization

Alkyl glycidyl ethers are known to be skin and eye irritants and potential skin sensitizers.[5] The glycidyl ether moiety is recognized as being responsible for the sensitizing potential of this chemical group.[3]

-

Skin Irritation: C12-C14 alkyl glycidyl ether is irritating to the skin in rabbits based on studies following OECD Test Guideline 404.[4] Patch tests in humans with undiluted n-butyl glycidyl ether showed severe dose-dependent irritation, including erythema, edema, and ulceration.[3]

-

Eye Irritation: C12-C14 alkyl glycidyl ether causes mild eye irritation in rabbits (OECD Test Guideline 405).[4]

-

Skin Sensitization: n-Butyl glycidyl ether has been shown to cause sensitization in over 50% of guinea pigs in intracutaneous and topical application studies.[3] C12-C14 alkyl glycidyl ether is also a skin sensitizer (B1316253) in the Buehler Test in guinea pigs.[4] Human case reports also indicate that allyl glycidyl ether has the potential to cause skin sensitization.[3]

Genotoxicity

The genotoxic potential of alkyl glycidyl ethers is a significant toxicological concern. Generally, glycidyl ethers are mutagenic in bacterial assays, and this activity is influenced by the length of the alkyl chain.

The mutagenic potential of a series of straight-chain alkyl glycidyl ethers (C2 to C14) was evaluated in a battery of in vitro assays.[6] Glycidol showed the highest activity. Ethers with shorter alkyl chains (up to C4) demonstrated a clear mutagenic response, whereas those with longer chains (C8 and higher) had very weak or no activity.[6]

Table 2: Genotoxicity of Alkyl Glycidyl Ethers

| Alkyl Glycidyl Ether | Test System | Metabolic Activation | Result | Reference(s) |

| Glycidol | Salmonella typhimurium (Ames test) | With and without | Positive | [6] |

| L5178Y Mouse Lymphoma Assay | With and without | Positive | [6] | |

| Unscheduled DNA Synthesis (WI-38 cells) | With and without | Positive | [6] | |

| Ethyl, Butyl Glycidyl Ethers | Salmonella typhimurium (Ames test) | With and without | Positive | [6] |

| L5178Y Mouse Lymphoma Assay | With and without | Positive | [6] | |

| Unscheduled DNA Synthesis (WI-38 cells) | With and without | Positive | [6] | |

| Octyl, Decyl Glycidyl Ethers | Salmonella typhimurium TA100, TA1535 | With | Weakly Positive | [2] |

| Dodecyl Glycidyl Ether | Salmonella typhimurium TA100, TA1535 | With | Weakly Positive | [2] |

| Unscheduled DNA Synthesis (WI-38 cells) | Not specified | Negative | [2] | |

| L5178Y Mouse Lymphoma Assay | Not specified | Negative | [2] | |

| Tetradecyl Glycidyl Ether | Salmonella typhimurium | With and without | Negative | [2] |

| Unscheduled DNA Synthesis (WI-38 cells) | Not specified | Negative | [2] | |

| L5178Y Mouse Lymphoma Assay | Not specified | Negative | [2] | |

| Allyl Glycidyl Ether | Drosophila melanogaster | Not applicable | Positive | [7] |

| Phenyl Glycidyl Ether | Salmonella typhimurium TA100, TA1535 | With and without | Positive | [8] |

| In vivo Micronucleus Assay (animal) | Not applicable | Negative | [2] | |

| In vivo Chromosomal Aberration (animal) | Not applicable | Negative | [2] |

Carcinogenicity

Some alkyl glycidyl ethers have been shown to be carcinogenic in animal studies, with the nasal passages being a primary target organ following inhalation exposure.

-

Allyl Glycidyl Ether (AGE): In a two-year inhalation study, AGE caused tumors in the nasal passages of both Osborne-Mendel rats and B6C3F1 mice at concentrations up to 100 ppm.[3] The observed tumors included epithelial adenocarcinomas, papillary adenomas, and squamous cell carcinomas.[3]

-

n-Butyl Glycidyl Ether (BGE): A two-year whole-body inhalation study in F344 rats and BDF1 mice provided clear evidence of the carcinogenicity of BGE in both species.[9] In rats, a 90 ppm exposure increased the incidence of nasal squamous cell carcinomas in both sexes.[9]

-

Phenyl Glycidyl Ether: Inhalation exposure to phenyl glycidyl ether in Sprague-Dawley rats for two years resulted in carcinomas of the nasal cavity in both males and females.[2][7] Based on this, there is sufficient evidence for the carcinogenicity of phenyl glycidyl ether in experimental animals.[2][7]

Table 3: Carcinogenicity of Selected Alkyl Glycidyl Ethers (Inhalation Exposure)

| Alkyl Glycidyl Ether | Species | Exposure Duration | Key Findings | Reference(s) |

| Allyl Glycidyl Ether (AGE) | Rat, Mouse | 2 years | Increased incidence of nasal passage tumors (adenocarcinomas, adenomas, squamous cell carcinomas) in both species. | [3] |

| n-Butyl Glycidyl Ether (BGE) | Rat | 2 years | Increased incidence of nasal squamous cell carcinomas at 90 ppm. | [9] |

| Mouse | 2 years | Evidence of carcinogenicity. | [9] | |

| Phenyl Glycidyl Ether | Rat | 2 years | Increased incidence of carcinomas of the nasal cavity. | [2][7] |

Reproductive and Developmental Toxicity

The available data on the reproductive and developmental toxicity of alkyl glycidyl ethers are limited for some compounds.

-

Allyl Glycidyl Ether (AGE): An eight-week inhalation study in Osborne-Mendel rats and B6C3F1 mice exposed to AGE at concentrations up to 200 ppm showed no deficiencies in fetal or postnatal development.[3] While some fetal malformations were reported in the rat study, they were not considered to be related to the chemical exposure.[3] The reproductive performance of male and female mice was not affected.[3] However, AGE is classified as a Category 3 substance toxic to reproduction with the risk phrase 'Possible risk of impaired fertility'.[3]

-

n-Butyl Glycidyl Ether (n-BGE): In an inhalation study with rats, testicular atrophy was observed at concentrations of 400 mg/m³ and above.[3]

-

tert-Butyl Glycidyl Ether (t-BGE): No reproductive or developmental toxicity studies are available for t-BGE.[3]

Mechanisms of Toxicity

The toxicity of alkyl glycidyl ethers is primarily attributed to the high reactivity of the epoxide ring. This electrophilic group can react with nucleophilic macromolecules in the cell, including DNA and proteins, leading to cellular damage and genotoxicity.[10]

Detoxification Pathway: The primary detoxification pathway for alkyl glycidyl ethers involves conjugation with glutathione (B108866) (GSH), a reaction that can occur spontaneously or be catalyzed by glutathione-S-transferases (GSTs).[11][12] This conjugation increases the water solubility of the compound, facilitating its excretion from the body.[13]

References

- 1. sacheminc.com [sacheminc.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. nib.si [nib.si]

- 4. mhlw.go.jp [mhlw.go.jp]

- 5. oecd.org [oecd.org]

- 6. nucro-technics.com [nucro-technics.com]

- 7. policycommons.net [policycommons.net]

- 8. researchgate.net [researchgate.net]

- 9. Thymidine Kinase+/− Mammalian Cell Mutagenicity Assays for Assessment of Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. The role of glutathione in detoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The role of glutathione in detoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. doctorsrecipes.com [doctorsrecipes.com]

Environmental Fate of Long-Chain Alkyl Glycidyl Ethers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the environmental fate of long-chain alkyl glycidyl (B131873) ethers (LCAGEs), a class of compounds used as reactive diluents in epoxy resin formulations and in the synthesis of various specialty chemicals. Understanding the environmental persistence, bioaccumulation potential, and ultimate fate of these substances is critical for conducting thorough environmental risk assessments and ensuring their safe use. This document summarizes key data on biodegradation, hydrolysis, and bioaccumulation, outlines relevant experimental protocols, and presents a logical framework for assessing the environmental fate of these chemicals. All quantitative data are presented in structured tables for clarity and comparative analysis.

Introduction

Long-chain alkyl glycidyl ethers (LCAGEs) are characterized by a glycidyl ether functional group attached to a long aliphatic chain, typically C12-C14. This structure imparts both reactive and hydrophobic properties, making them valuable in various industrial applications. Their introduction into the environment can occur through various pathways, including industrial wastewater discharge and leaching from products. This guide focuses on the key processes governing their behavior and persistence in aquatic and terrestrial ecosystems.

Environmental Fate Pathways

The environmental fate of LCAGEs is primarily determined by a combination of biodegradation, hydrolysis, and partitioning behavior, which influences their potential for bioaccumulation.

Biodegradation

Biodegradation is a key process for the removal of organic chemicals from the environment. For LCAGEs, the long alkyl chain and the ether linkage are the primary sites for microbial attack.

Data Presentation: Biodegradability of C12-C14 Alkyl Glycidyl Ether

| Test Guideline | Substance Description | Inoculum | Test Duration (days) | Result | Conclusion |

| OECD 301B (Ready Biodegradability: CO2 Evolution Test) | UVCB substance containing C12-C14 alkyl glycidyl ethers | Activated sludge | 28 | 33% degradation | Not readily biodegradable |

Experimental Protocol: OECD 301B - Ready Biodegradability: CO2 Evolution Test

The OECD 301B test is a standardized method to assess the ready biodegradability of chemicals by aerobic microorganisms.

-

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with activated sludge and incubated under aerobic conditions in the dark or diffuse light. The degradation is followed by the measurement of the amount of carbon dioxide produced. The CO2 is trapped in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide solution) and is determined by titration or by a carbon analyzer.

-

Test System:

-

Test Vessels: Gas-tight flasks equipped for CO2-free air sparging and an outlet to a CO2 absorption train.

-

Mineral Medium: A defined aqueous solution containing essential mineral salts (e.g., potassium, sodium, calcium, magnesium, iron salts) and a phosphate (B84403) buffer to maintain a pH of 7.4 ± 0.2.

-

Inoculum: Activated sludge from a domestic wastewater treatment plant, washed and aerated before use. The concentration of microorganisms is typically in the range of 30 mg/L solids in the final test medium.

-

Test Substance Concentration: Typically 10-20 mg of total organic carbon (TOC) per liter.

-

Reference Substance: A readily biodegradable substance, such as sodium benzoate (B1203000) or aniline, is run in parallel to validate the test system.

-

Blank Control: A vessel containing only the inoculum and mineral medium is run to measure the endogenous CO2 production of the inoculum.

-

-

Procedure:

-

The test substance, mineral medium, and inoculum are added to the test vessels.

-

The vessels are aerated with CO2-free air and incubated at a constant temperature (typically 20-25°C) in the dark.

-

The evolved CO2 is trapped in the absorption solution at regular intervals over a 28-day period.

-

The amount of CO2 produced is determined and used to calculate the percentage of biodegradation relative to the theoretical maximum CO2 production (ThCO2) based on the chemical formula of the test substance.

-

-

Interpretation of Results: A substance is considered "readily biodegradable" if it reaches at least 60% of its ThCO2 within a 10-day window during the 28-day test period.

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The ether linkage in LCAGEs is generally stable to hydrolysis under neutral pH conditions typical of most environmental compartments.

While experimental data on the hydrolysis of LCAGEs at environmentally relevant temperatures and pH are scarce, studies on similar aliphatic ethers suggest that the hydrolysis half-life is expected to be very long (greater than one year) at pH 4-9 and 25°C. The epoxide ring, however, can undergo hydrolysis, particularly under acidic or basic conditions, to form the corresponding diol (alkyl glyceryl ether). This process is more relevant to the initial transformation of the glycidyl ether moiety.

Data Presentation: Hydrolysis Potential of Long-Chain Alkyl Glycidyl Ethers

| pH Range | Temperature (°C) | Expected Half-life | Note |

| 4 - 9 | 25 | > 1 year | Based on the stability of the aliphatic ether linkage. The epoxide ring is more susceptible to hydrolysis. |

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is greater than in the surrounding medium. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (logKow) and the bioconcentration factor (BCF).

Experimental determination of the logKow for surface-active compounds like LCAGEs is challenging. Therefore, Quantitative Structure-Activity Relationship (QSAR) models, such as those in the US EPA's EPI Suite™, are often used to estimate these values.

Data Presentation: Estimated Bioaccumulation Potential of C12-C14 Alkyl Glycidyl Ethers

| Parameter | Estimated Value (C12 Alkyl Glycidyl Ether) | Estimation Method | Implication |

| logKow | 4.8 - 5.6 | QSAR (e.g., EPI Suite™ KOWWIN™) | Indicates a high potential for partitioning into fatty tissues. |

| Bioconcentration Factor (BCF) | 250 - 1500 | QSAR (e.g., EPI Suite™ BCFBAF™) | Suggests a moderate to high potential for bioaccumulation in aquatic organisms. |

Analytical Methods for Environmental Monitoring

The detection and quantification of LCAGEs in environmental matrices such as water and soil are essential for exposure assessment. Due to their low volatility and moderate polarity, chromatographic methods are typically employed.

Experimental Protocol: General Approach for the Analysis of LCAGEs in Water

This protocol outlines a general procedure for the analysis of non-volatile organic compounds like LCAGEs in aqueous samples.

-

Principle: The target analytes are extracted from the water sample, concentrated, and then analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

-

Sample Collection and Preservation:

-

Collect water samples in clean glass bottles.

-

To prevent biodegradation, samples should be stored at 4°C and analyzed as soon as possible. If storage is necessary, acidification to pH <2 with a strong acid (e.g., sulfuric acid) and addition of a dechlorinating agent (if residual chlorine is present) may be required.

-

-

Extraction:

-

Liquid-Liquid Extraction (LLE): The water sample is extracted with a water-immiscible organic solvent (e.g., dichloromethane (B109758) or a hexane/acetone mixture) in a separatory funnel. The organic layer is then collected.

-

Solid-Phase Extraction (SPE): The water sample is passed through a cartridge containing a solid adsorbent (e.g., C18-bonded silica). The analytes are retained on the adsorbent and then eluted with a small volume of an organic solvent.

-

-

Concentration and Clean-up:

-

The solvent from the extraction step is evaporated to a small volume (e.g., 1 mL) using a gentle stream of nitrogen.

-

A clean-up step, such as passing the extract through a silica (B1680970) gel column, may be necessary to remove interfering substances.

-

-

Instrumental Analysis:

-

GC-MS: The concentrated extract is injected into a gas chromatograph for separation of the components. The separated components then enter a mass spectrometer for detection and quantification. This is suitable for thermally stable and volatile derivatives of LCAGEs.

-

LC-MS: The concentrated extract is injected into a liquid chromatograph for separation. The eluent from the column is introduced into a mass spectrometer for detection. This method is well-suited for non-volatile and thermally labile compounds.

-

-

Quality Control:

-

Method Blanks: An analyte-free water sample is carried through the entire analytical procedure to check for contamination.

-

Matrix Spikes: A known amount of the target analyte is added to a real environmental sample to assess the method's recovery and any matrix effects.

-

Internal Standards: A known amount of a compound with similar chemical properties to the analyte, but not present in the sample, is added to all samples, standards, and blanks to correct for variations in extraction efficiency and instrument response.

-

Visualization of the Environmental Fate Assessment Process

Since specific signaling pathways related to the environmental fate of LCAGEs are not well-defined, a logical workflow diagram illustrating the overall environmental risk assessment process is provided below. This diagram outlines the key steps and decision points in evaluating the potential environmental impact of a chemical like an LCAGE.

Methodological & Application

Application Notes and Protocols: Anionic Ring-Opening Polymerization of Lauryl Glycidyl Ether

For Researchers, Scientists, and Drug Development Professionals